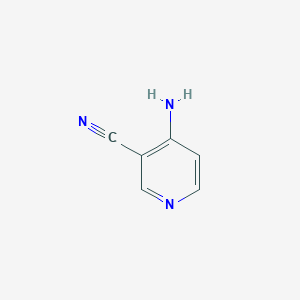

4-Aminonicotinonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-aminopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUHGVFLYAQKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341927 | |

| Record name | 4-Amino-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15827-84-6 | |

| Record name | 4-Amino-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Quantum Chemical Calculations for 4-Aminonicotinonitrile: A Technical Guide for Drug Development

Introduction: The Significance of 4-Aminonicotinonitrile in Medicinal Chemistry

This compound, a pyridine derivative characterized by an amino group at the 4-position and a nitrile group at the 3-position, serves as a versatile scaffold in medicinal chemistry.[1] Its structural motifs are present in a variety of biologically active molecules, making it a compound of significant interest for the development of novel therapeutic agents.[1][2] The electronic properties conferred by the nitrogen heteroatom in the pyridine ring, combined with the electron-withdrawing nitrile group and the electron-donating amino group, create a unique electronic landscape that is pivotal for molecular interactions with biological targets.[3][4]

Quantum chemical calculations provide a powerful lens through which to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.[5] For drug development professionals, these computational methods offer invaluable insights that can accelerate the design and optimization of lead compounds, ultimately saving significant time and resources in the discovery pipeline.[6][7] This guide provides an in-depth walkthrough of the theoretical underpinnings and practical application of quantum chemical calculations for this compound, grounded in the principles of Density Functional Theory (DFT).

Theoretical Foundation: Density Functional Theory (DFT) as the Method of Choice

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying molecules of pharmaceutical interest due to its exceptional balance of accuracy and computational efficiency.[2] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy of a molecule based on its electron density, a more manageable property than the complex many-electron wavefunction.[8] This approach allows for the accurate prediction of a wide range of molecular properties, including geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding a molecule's behavior and its potential as a drug candidate.[2][9]

The selection of a specific functional and basis set is a critical decision in any DFT calculation. For a molecule like this compound, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is often a robust choice.[3][10] This is frequently paired with a Pople-style basis set like 6-311++G(d,p), which provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen atoms and the π-system, while polarization functions (d,p) are essential for modeling the shape of electron clouds in chemical bonds.[11]

Computational Workflow: A Step-by-Step Protocol

A rigorous and systematic workflow is essential for obtaining reliable and reproducible results from quantum chemical calculations. The following protocol outlines the key stages for a comprehensive analysis of this compound.

Protocol: Quantum Chemical Analysis of this compound

-

Structure Preparation:

-

Geometry Optimization:

-

Causality: The initial structure is a mere guess. Geometry optimization is performed to find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface. This is the foundational step upon which all subsequent calculations are based.[2]

-

Method: Employ a DFT functional and basis set suitable for organic molecules, for instance, B3LYP/6-311++G(d,p).[9]

-

Execution: Submit the structure for optimization using a quantum chemistry software package like Gaussian, ORCA, or Spartan.

-

-

Vibrational Frequency Analysis (Self-Validation):

-

Causality: This step serves a dual purpose. Firstly, it validates that the optimized geometry is a true energy minimum. The absence of imaginary (negative) frequencies confirms a stable structure.[2][14] Secondly, it provides theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.[9][15]

-

Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) used for the geometry optimization.[14]

-

Validation: Check the output for any imaginary frequencies. If present, the structure is a transition state, not a minimum, and requires re-optimization.

-

-

Electronic Property Calculations:

-

Causality: With a validated structure, single-point energy calculations can be performed to derive key electronic descriptors that govern the molecule's reactivity and interaction potential.[2]

-

Method: Using the optimized geometry, calculate properties such as molecular orbitals, electrostatic potential, and multipole moments.

-

Analysis and Interpretation for Drug Design

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals.[16] Their energies and spatial distribution are fundamental predictors of chemical reactivity.[17]

-

HOMO: Represents the ability of a molecule to donate electrons. Regions with high HOMO density are susceptible to electrophilic attack.[2][18]

-

LUMO: Represents the ability of a molecule to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack.[2][19]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less kinetically stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[16][20] This can be correlated with the molecule's bioactivity.[17]

| Parameter | Definition | Significance in Drug Design |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability; correlates with reactivity and potential for oxidation.[2] |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability; relates to interactions with electron-rich biological sites.[2] |

| ΔE (E_LUMO - E_HOMO) | HOMO-LUMO Energy Gap | A smaller gap often implies higher chemical reactivity and lower kinetic stability.[16] |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule.[21] It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly biological receptors.[8] The MEP surface is color-coded to indicate different electrostatic potential values:

-

Red/Yellow: Regions of negative potential (electron-rich), which are favorable sites for electrophilic attack and hydrogen bond acceptance. These areas are often associated with lone pairs of electrons on atoms like nitrogen and oxygen.[22]

-

Blue: Regions of positive potential (electron-poor), which are favorable sites for nucleophilic attack and hydrogen bond donation.[22]

-

Green: Regions of neutral or near-zero potential.[22]

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the nitrile group, indicating their role as hydrogen bond acceptors. The hydrogen atoms of the amino group would exhibit positive potential, marking them as potential hydrogen bond donors. This electrostatic "fingerprint" is critical for understanding and predicting the molecular recognition processes that underpin drug-receptor binding.[21][23]

Vibrational Spectra Analysis and Experimental Validation

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. While there are often systematic deviations between calculated and experimental frequencies due to factors like the harmonic approximation and the gas-phase nature of the calculation, these can be corrected using scaling factors.[14][24] Comparing the scaled theoretical spectrum with an experimental spectrum of this compound serves as a crucial validation step. A good correlation between the positions and relative intensities of the peaks provides confidence in the accuracy of the computational model and the optimized molecular structure.[24]

Conclusion: Integrating Computational Insights into Drug Discovery

Quantum chemical calculations, particularly using DFT, offer a robust and insightful framework for characterizing potential drug candidates like this compound. By providing detailed information on molecular structure, stability, and electronic properties, these computational methods empower researchers to make more informed decisions in the drug design process.[25][26] The analysis of frontier molecular orbitals and molecular electrostatic potential provides a rational basis for understanding structure-activity relationships (SAR) and for designing derivatives with improved binding affinity and selectivity.[3] When validated against experimental data, this computational workflow becomes an indispensable component of the modern drug discovery toolkit, accelerating the journey from a promising scaffold to a viable therapeutic agent.[7]

References

- Bhosale, S., Shaikh, J., Coutinho, E., & Saran, A. (2007). Application of molecular electrostatic potentials in drug design.

- Haritha, M., & Suresh, C. H. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

- Ahmed, M., et al. (2023).

- ORNL. (n.d.). Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models. ORNL. [Link]

- Omixium. (2024). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. [Link]

- Omixium. (2024). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]

- Schrödinger. (n.d.).

- S. Mary, S. et al. (2018). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. PubMed Central. [Link]

- Suresh, C. H., et al. (2019). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity.

- Geballe, M. T., et al. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. [Link]

- Al-Buriahi, M. S., et al. (2022).

- Waring, M. J., et al. (2020). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

- ChemBK. (2024). This compound - Physico-chemical Properties. ChemBK. [Link]

- KU Leuven. (n.d.).

- PubChem. (n.d.). 4-Aminopyridine-3-carbonitrile. PubChem. [Link]

- Schrödinger. (2021).

- Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine.

- ResearchGate. (n.d.). HOMO and LUMO orbitals of investigated compounds.

- Ramadan, R. M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.

- Gueddouh, A., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology. [Link]

- Zimmer, M., et al. (n.d.). Experimental validation of real-time vibration frequency estimation for structural vibration control. RWTH Aachen University. [Link]

- University of Rostock. (n.d.).

- Zhang, Y., et al. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. PubMed Central. [Link]

- Nezafati, M. (2015). How can I validate my vibrational frequency calculation?.

- PubChem. (n.d.). 4-Aminonicotinic acid. PubChem. [Link]

- Dame, J. B., et al. (2021). Quantum Chemistry Calculations for Metabolomics: Focus Review. PubMed Central. [Link]

- CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. CUNY Academic Works. [Link]

- Lazzarato, L., et al. (2015). Quantum mechanics/molecular mechanics modeling of covalent addition between EGFR-cysteine 797 and N-(4-anilinoquinazolin-6-yl) acrylamide. PubMed. [Link]

- Otuokere, I. E., et al. (2015). Quantum Chemical Studies of Anti-Cancer Chemotherapy Drug 4-Amino1-[(2 R , 3 R , 4 S , 5 S )-3, 4, 5-Trihydroxytetrahydrofuran-2-yl]-1, 3, 5-Triazin2(1 H )-one (Azacitidine).

- Oturak, H., et al. (2016). Experimental and Quantum Chemical Calculations of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile.

- Arnaudov, M., & Ivanova, B. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Semantic Scholar. [Link]

- Mary, Y. S., et al. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academicworks.cuny.edu [academicworks.cuny.edu]

- 6. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 4-Amino-nicotinonitrile | CymitQuimica [cymitquimica.com]

- 13. chembk.com [chembk.com]

- 14. Vibrational Frequencies - Technical Considerations - Anorganische Chemie - University of Rostock [schulz.chemie.uni-rostock.de]

- 15. A reducing-difference IR-spectral study of 4-aminopyridine | Semantic Scholar [semanticscholar.org]

- 16. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. schrodinger.com [schrodinger.com]

- 26. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Aminonicotinonitrile

Abstract

4-Aminonicotinonitrile, a pivotal heterocyclic building block, holds significant promise in the realms of medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the interplay between the pyridine ring, an amino substituent, and a cyano group, dictate its reactivity and intermolecular interactions. This guide provides a comprehensive exploration of the molecular structure and conformational landscape of this compound. We delve into the theoretical underpinnings of its geometry, the energetic barriers to conformational change, and the sophisticated experimental and computational methodologies required for its full characterization. This document is intended to serve as a foundational resource for researchers engaged in the rational design of novel therapeutics and functional materials incorporating this versatile scaffold.

Introduction: The Significance of this compound

This compound, also known as 4-amino-3-pyridinecarbonitrile, is a substituted pyridine derivative with the molecular formula C₆H₅N₃.[1] Its strategic importance lies in its multifunctional nature, possessing a nucleophilic amino group, an electron-withdrawing cyano group, and a basic pyridine nitrogen. This arrangement of functional groups makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly in the development of anti-cancer agents and therapeutics for neurological disorders.[2] The biological activity and material properties of its derivatives are intrinsically linked to the three-dimensional arrangement of the parent molecule. Therefore, a profound understanding of the molecular structure and conformational dynamics of this compound is paramount for predicting its chemical behavior and for the structure-based design of new chemical entities.

Molecular Structure: A Quantum Mechanical Perspective

The molecular structure of this compound is defined by the geometry of the pyridine ring and the orientation of its amino and cyano substituents. While a definitive crystal structure is not publicly available, we can infer its key structural parameters from related molecules and computational studies.

The Pyridine Core

The central scaffold is a pyridine ring, an aromatic heterocycle. The C-C and C-N bond lengths within the ring are expected to be intermediate between single and double bonds, characteristic of aromatic systems. The presence of the electronegative nitrogen atom in the ring introduces a dipole moment and influences the electron density distribution, making the carbon atoms at positions 2, 4, and 6 more electrophilic.

The Amino and Cyano Substituents

The amino (-NH₂) group at position 4 and the cyano (-C≡N) group at position 3 significantly perturb the electronic structure of the pyridine ring. The amino group is a strong π-donor, increasing the electron density of the ring through resonance. Conversely, the cyano group is a potent π-acceptor, withdrawing electron density. This "push-pull" electronic arrangement has profound effects on the molecule's reactivity, polarity, and intermolecular interactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₆H₅N₃ | [1] |

| Molecular Weight | 119.12 g/mol | [3] |

| Boiling Point | 350.0 ± 27.0 °C | [3] |

| Density | 1.23 ± 0.1 g/cm³ | [3] |

Conformational Analysis: The Dynamics of Molecular Shape

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.[4] For this compound, the primary conformational flexibility arises from the rotation of the amino group.

Rotation of the Amino Group

The rotation of the amino group relative to the plane of the pyridine ring is a key conformational process. The barrier to this rotation is influenced by several factors:

-

Steric Hindrance: The proximity of the cyano group at position 3 could sterically hinder the free rotation of the amino group.

-

Electronic Effects: The resonance interaction between the lone pair of the amino nitrogen and the π-system of the pyridine ring favors a planar conformation where the amino group is coplanar with the ring. This partial double bond character of the C4-N(amino) bond leads to a significant rotational barrier.

Computational studies on related aminopyrimidines have shown that the barriers to internal rotation and inversion of the amino group are substantial and can be calculated using various ab initio and DFT methods.[5] Similar studies on 4-aminopyridine also point to high barriers for amino group rotation, especially in protonated forms.[2]

Planarity and Pyramidalization of the Amino Group

The nitrogen atom of the amino group can be either planar (sp² hybridized) or pyramidal (sp³ hybridized). In aniline and its derivatives, the amino group is typically slightly pyramidal. The degree of pyramidalization in this compound will depend on the balance between the energy gain from resonance stabilization in a planar conformation and the inherent preference for a pyramidal geometry.

Intermolecular Interactions and Solid-State Conformation

In the solid state, the conformation of this compound will be heavily influenced by intermolecular interactions, particularly hydrogen bonding. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the cyano nitrogen can act as hydrogen bond acceptors.[6][7] These interactions can lead to the formation of specific supramolecular structures, such as dimers or chains, which will lock the molecule into a particular conformation.[8]

Experimental and Computational Workflow for Structural Elucidation

A comprehensive understanding of the molecular structure and conformation of this compound requires a synergistic approach combining experimental spectroscopic and diffraction techniques with high-level computational modeling.

Experimental Protocols

4.1.1. Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

-

Step 1: Crystal Growth. High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

-

Step 2: Data Collection. A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Step 3: Structure Solution and Refinement. The diffraction data are used to solve the crystal structure, yielding accurate bond lengths, bond angles, and torsion angles. This will provide definitive information on the planarity of the molecule and the nature of intermolecular hydrogen bonding.[9]

4.1.2. Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the molecule's structure and dynamics in solution and the solid state.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or in solution.[10]

-

Data Acquisition: An FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[11]

-

Interpretation: The spectrum will show characteristic absorption bands for the functional groups present:

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy: This technique provides information about the number and chemical environment of the hydrogen atoms.[13] The spectrum is expected to show distinct signals for the amino protons and the protons on the pyridine ring. The chemical shifts and coupling patterns will be indicative of the electronic environment.

-

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule.[14] Separate signals are expected for each of the six carbon atoms, with their chemical shifts reflecting the influence of the nitrogen atoms and the substituents.[15]

-

Computational Modeling Workflow

Computational chemistry is an indispensable tool for exploring the conformational landscape and electronic properties of molecules.

Diagram 1: Computational Workflow for Conformational Analysis

Caption: A typical workflow for the computational analysis of molecular conformation.

-

Step 1: Geometry Optimization. The three-dimensional structure of this compound is optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the lowest energy geometry.[16]

-

Step 2: Conformational Search. A systematic search of the conformational space is performed by rotating the amino group through 360 degrees in small increments. The energy of each conformation is calculated to generate a potential energy surface.

-

Step 3: Transition State Calculation. The transition state for the rotation of the amino group is located to determine the energy barrier for this process.

-

Step 4: Frequency Calculations. Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (stable conformers) or transition states and to predict the IR spectrum.

-

Step 5: NMR Chemical Shift Prediction. The magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data.

Conclusion and Future Outlook

This compound is a molecule of considerable interest with a rich structural and conformational landscape. While experimental data on its three-dimensional structure is currently limited, a combination of insights from related molecules and the application of modern computational and experimental techniques can provide a detailed picture. The interplay of the electron-donating amino group and the electron-withdrawing cyano group on the pyridine ring is expected to result in a largely planar molecule with a significant rotational barrier for the amino group. The elucidation of its precise solid-state structure through X-ray crystallography and its solution-phase dynamics via NMR spectroscopy, supported by robust computational modeling, will be crucial for advancing its application in drug discovery and materials science. This guide provides a comprehensive framework for undertaking such an investigation, paving the way for the rational design of novel and functional molecules based on the this compound scaffold.

References

- The Journal of Organic Chemistry. Role of the aminopyridine ring in thiamin-catalyzed reactions. II. Proton NMR evidence for high barriers to amino group rotation in 4-aminopyrimidines, including thiamin, at low pH in water.

- Leszczynski, J., & Kwiatkowski, J. S. (2005). Ab initio calculation of torsion and inversion barriers of the amino group in aminopyrimidines. The Journal of Physical Chemistry A, 109(14), 3244–3249. [Link]

- Mohan, S., & Sundaraganesan, N. (2001). Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(7), 1385–1391. [Link]

- Mohan, S., & Sundaraganesan, N. (2001). Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(7), 1385–1391. [Link]

- ResearchGate. (n.d.). (PDF) Computational study on 2,3,4-aminopyridines. [Link]

- Tsenkova, R., & Koleva, B. (2005). A reducing-difference IR-spectral study of 4-aminopyridine. Journal of Molecular Structure, 744-747, 333-338. [Link]

- Worldwidejournals.com. (n.d.). Nature of Hydrogen Bonding in the Interaction of 4-Aminobenzoic, Nicotinic and Sulfonili. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

- Crystallography Open D

- EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

- Crystallography Open D

- Scilit. (n.d.). The barrier to planarity in aminopyrazine. [Link]

- NIST. (n.d.). List of experimental bond lengths for bond type rCN. [Link]

- The Royal Society of Chemistry. (n.d.).

- Chemistry LibreTexts. (2020, May 12). 8.

- PubMed. (2024, January 23). Hydrogen-bonding interactions in 5-fluorocytosine-urea (2/1), 5-fluorocytosine-5-fluorocytosinium 3,5-dinitrosalicylate-water (2/1/1) and 2-amino-4-chloro-6-methylpyrimidine-6-chloronicotinic acid (1/1). [Link]

- NIST Data Repository. (n.d.).

- PubChem. (n.d.). 4-Aminopyridine. [Link]

- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. [Link]

- Chemical Science (RSC Publishing). (n.d.).

- YouTube. (2025, February 9). How To Read FTIR Spectroscopy? - Chemistry For Everyone. [Link]

- MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- YouTube. (2012, June 17). Hydrogen Bonding and Common Mistakes. [Link]

- YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. [Link]

- YouTube. (2022, May 8).

- PubMed. (n.d.). FTIR Spectroscopy for Carbon Family Study. [Link]

- Chemistry LibreTexts. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

- Crystallography Open D

Sources

- 1. 15827-84-6|this compound|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-AMINO-NICOTINONITRILE CAS#: 15827-84-6 [m.chemicalbook.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Ab initio calculation of torsion and inversion barriers of the amino group in aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Hydrogen-bonding interactions in 5-fluorocytosine-urea (2/1), 5-fluorocytosine-5-fluorocytosinium 3,5-dinitrosalicylate-water (2/1/1) and 2-amino-4-chloro-6-methylpyrimidine-6-chloronicotinic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDR: NIST Inorganic Crystal Structure Database (ICSD) [data.nist.gov]

- 10. rsc.org [rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Aminonicotinonitrile

Introduction

4-Aminonicotinonitrile, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and materials science. Its structural framework, featuring a pyridine ring functionalized with both an amino group and a nitrile group, makes it a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents. Accurate structural elucidation of this compound is paramount for ensuring the integrity of downstream applications.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of widely available experimental spectra in public databases, this document leverages established spectroscopic principles and predictive models to offer a detailed analysis of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a foundational resource for researchers, enabling them to verify the identity and purity of this compound in a laboratory setting.

Spectroscopic Analysis Workflow

A systematic approach is crucial for the unambiguous structural confirmation of a chemical entity like this compound. The following workflow outlines the logical progression from sample preparation to comprehensive data integration.

Caption: Workflow for Spectroscopic Characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the electronic environment of each proton and carbon atom. The predictions herein are based on established substituent effects on the pyridine ring.[1][2]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and a broader signal for the two protons of the amino group.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-2 | ~8.1 | Singlet (s) | 1H |

| H-6 | ~7.9 | Doublet (d) | 1H |

| H-5 | ~6.6 | Doublet (d) | 1H |

| -NH₂ | ~5.5 - 6.5 | Broad Singlet (br s) | 2H |

Interpretation:

-

H-2 and H-6: These protons are adjacent to the ring nitrogen, which is electron-withdrawing, thus they are deshielded and appear at a lower field (higher ppm). The H-2 proton is predicted to be a singlet due to the absence of adjacent protons. The H-6 proton is coupled to H-5, resulting in a doublet.

-

H-5: This proton is ortho to the electron-donating amino group, which shields it, causing it to appear at a significantly higher field (lower ppm) compared to other pyridine protons. It is coupled to H-6, appearing as a doublet.

-

-NH₂: The amino protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be variable and is dependent on solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum should display six unique signals, corresponding to each of the six carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C-4 | ~158 |

| C-2 | ~152 |

| C-6 | ~150 |

| C≡N | ~117 |

| C-5 | ~108 |

| C-3 | ~95 |

Interpretation:

-

C-4: This carbon is directly attached to the electron-donating amino group, causing it to be the most deshielded carbon in the ring.

-

C-2 and C-6: These carbons are adjacent to the ring nitrogen and are significantly deshielded.

-

C≡N: The nitrile carbon chemical shift is characteristic and typically appears in the 115-125 ppm range.[3]

-

C-5: Shielded by the adjacent amino group, this carbon appears at a relatively high field.

-

C-3: This carbon is positioned between two electron-withdrawing groups (the ring nitrogen and the nitrile group), but its position relative to the strongly donating amino group results in a complex electronic environment, predicted to be significantly shielded.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A spectral width of approximately 12 ppm centered at 6 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard to ensure each unique carbon appears as a singlet. A spectral width of 220-240 ppm is generally used.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amino (N-H), nitrile (C≡N), and aromatic ring moieties.[4][5]

Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3400 - 3200 | Medium-Strong | Asymmetric & Symmetric Stretch |

| C-H (Aromatic) | 3100 - 3000 | Medium-Weak | Stretch |

| C≡N (Nitrile) | 2260 - 2220 | Strong, Sharp | Stretch |

| C=C, C=N (Aromatic) | 1650 - 1550 | Medium-Strong | Ring Stretch |

| N-H | 1640 - 1550 | Medium | Bend (Scissoring) |

Interpretation:

-

N-H Stretch: The presence of a primary amine (-NH₂) is typically indicated by a pair of peaks in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[6]

-

C≡N Stretch: The nitrile group gives rise to a very characteristic strong and sharp absorption band in the 2260-2220 cm⁻¹ region.[7] Its intensity and sharp nature make it a key diagnostic peak.

-

Aromatic Ring Stretches: Multiple bands in the 1650-1550 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

N-H Bend: The scissoring vibration of the primary amine group typically appears in the 1640-1550 cm⁻¹ region, often overlapping with the aromatic ring stretches.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small, clean spatula tip of solid this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum. This will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs the background subtraction. Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern offers valuable structural clues.[8]

Predicted Mass Spectrometry Data

-

Molecular Formula: C₆H₅N₃

-

Molecular Weight: 119.12 g/mol

-

Predicted [M+H]⁺: 120.0556 (for ESI)

Interpretation: Under Electron Impact (EI) ionization, the molecular ion (M⁺˙) at m/z = 119 would be expected. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) at m/z = 120 would be the dominant ion in the full scan spectrum.

Plausible Fragmentation Pathways: The fragmentation of pyridine derivatives often involves the loss of small, stable neutral molecules.[6][9]

-

Loss of HCN (m/z 27): A common fragmentation pathway for pyridine rings is the cleavage and loss of hydrogen cyanide, which would lead to a fragment ion at m/z = 92.

-

Loss of H₂CN₂ (from amino and nitrile groups): A rearrangement followed by fragmentation could lead to the loss of cyanamide, resulting in a fragment ion.

The correlation between these different spectroscopic techniques provides a self-validating system for structural confirmation.

Caption: Correlation of Spectroscopic Data for Structural Elucidation.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrument Setup: Calibrate the mass spectrometer to ensure high mass accuracy. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).

-

Tandem MS (MS/MS): To study fragmentation, perform a product ion scan by selecting the protonated molecular ion (m/z 120) as the precursor ion and applying collision energy (Collision-Induced Dissociation, CID).

-

Data Analysis: Analyze the full scan spectrum to identify the [M+H]⁺ ion and confirm its m/z value. Use the high-resolution data to calculate the elemental composition. Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the characterization of this compound. By integrating the predicted data from NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this important chemical intermediate. The causality behind the predicted spectral features is rooted in the fundamental principles of how molecular structure dictates spectroscopic behavior. This self-validating system of correlated data ensures a high degree of confidence in the structural assignment, which is critical for professionals in research and drug development.

References

- Infrared spectroscopy correl

- Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides - Benchchem

- IR Correl

- NMR Predictor | Chemaxon Docs

- Infrared spectroscopy correl

- Simplified Infrared Correlation Chart - Michigan St

- Simul

- PROSPRE - 1H NMR Predictor

- Predict - NMRium demo

- Predict 1H proton NMR spectra - NMRDB.org

- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - RSC Publishing

- Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides - Canadian Science Publishing

- Mass spectra of some isomeric monosubstituted pyridines.

- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...

- Infrared Spectroscopy Absorption Table - Chemistry LibreTexts

- CASPRE - 13C NMR Predictor

- NMR Predictor | Chemaxon Docs

- How to predict the 13C NMR spectrum of a compound - YouTube

- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs

- Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplic

- mass spectra - fragmentation p

Sources

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 5. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CASPRE [caspre.ca]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

A Guide to the Crystal Structure Analysis of 4-Aminonicotinonitrile: An Integrated Experimental and Computational Approach

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the complete crystal structure analysis of 4-Aminonicotinonitrile, a molecule of interest in pharmaceutical and materials science.[1] While a definitive, publicly archived crystal structure for this specific compound is not presently available, this document serves as a detailed procedural roadmap for researchers, scientists, and drug development professionals. By leveraging established protocols for analogous nicotinonitrile derivatives, we delineate a self-validating workflow that integrates single-crystal X-ray diffraction (SCXRD) with computational modeling. This guide is designed to not only outline the requisite steps but to also provide the causal reasoning behind experimental and computational choices, ensuring a robust and reproducible structural determination.

Introduction to this compound

This compound, also known as 4-amino-3-pyridinecarbonitrile, is a heterocyclic compound featuring a pyridine ring substituted with an amino and a nitrile group.[2] Its chemical formula is C₆H₅N₃, with a molecular weight of 119.12 g/mol .[2][3] The presence of hydrogen bond donors (the amino group) and acceptors (the nitrile and pyridine nitrogen atoms) suggests a high propensity for the formation of intricate intermolecular networks, making its solid-state structure of considerable interest.[2] Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount, as it governs key physicochemical properties such as solubility, stability, and bioavailability, which are critical in drug development.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃ | [3][4] |

| Molecular Weight | 119.124 g/mol | [4] |

| Boiling Point (Predicted) | 350.0 ± 27.0 °C | [5] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [3][5] |

| pKa (Predicted) | 5.73 ± 0.12 | [5] |

| LogP (XLogP3) | 0.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Experimental Workflow: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

While various synthetic routes to aminonicotinonitriles and related compounds exist, a common approach involves the modification of a pre-existing pyridine ring.[6][7] For instance, a plausible route could be adapted from the synthesis of 4-aminonicotinic acid, where an appropriate precursor is subjected to ammonolysis and subsequent rearrangement reactions.[6] Another general method for preparing nicotinonitriles involves the dehydration of the corresponding nicotinamide using a dehydrating agent like phosphorus pentoxide.[8] The purity of the synthesized compound is crucial for successful crystallization and should be verified using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

Crystallization of this compound

The growth of single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[9] The goal is to obtain well-formed crystals, typically 30-300 microns in size, that are free of defects.[10] Several techniques can be employed for small organic molecules:

-

Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly.[11] The choice of solvent is critical and can influence crystal quality.[11]

-

Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble.[12] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[12]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent.[13] Crystals form at the interface where the two liquids slowly mix.[11]

Experimental Protocol: Crystallization by Vapor Diffusion

-

Solvent Selection: Identify a solvent in which this compound is readily soluble (e.g., methanol, DMSO) and an anti-solvent in which it is poorly soluble but miscible with the primary solvent (e.g., diethyl ether, hexane).

-

Preparation of Solution: Prepare a concentrated solution of this compound in the chosen solvent in a small vial.

-

Setup: Place the small vial, uncapped, inside a larger beaker or jar containing a reservoir of the anti-solvent.

-

Sealing and Incubation: Seal the larger container tightly and leave it undisturbed at a constant temperature.

-

Monitoring: Monitor the setup periodically for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the atomic and molecular structure of a crystalline material.[10][14][15] It provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[10][14]

Data Collection

A suitable crystal is mounted on a goniometer and placed in a focused beam of X-rays.[10][14] As the crystal is rotated, a diffraction pattern is collected on a detector.[10] Modern diffractometers, such as those from Bruker or Rigaku, automate this process.[15][16]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The arrangement of atoms within the unit cell is then solved using computational methods. The initial structural model is then refined against the experimental data to improve its accuracy.

Table 2: Hypothetical Crystallographic Data for this compound

(Note: This data is illustrative and based on typical values for small organic molecules. A real analysis would generate specific experimental values.)

| Parameter | Hypothetical Value |

| Empirical Formula | C₆H₅N₃ |

| Formula Weight | 119.13 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.6 Å, c = 12.3 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume | 567 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.395 Mg/m³ |

| R-factor (final) | R1 = 0.045, wR2 = 0.120 |

| Goodness-of-fit (S) | 1.05 |

The final output of a successful crystal structure determination is typically a Crystallographic Information File (CIF).[17][18][19] This standard text file format contains all the essential information about the crystal structure and the experimental conditions.[17][18][19]

Analysis of the Crystal Structure

Once the structure is solved, a detailed analysis of the molecular geometry and intermolecular interactions is performed.

Software for Analysis and Visualization

-

Mercury: Developed by the Cambridge Crystallographic Data Centre (CCDC), Mercury is a powerful tool for visualizing 3D crystal structures, exploring crystal packing, and analyzing intermolecular interactions.[20][21][22] It can read various file formats, including CIF.[22]

-

PLATON: A versatile crystallographic tool that can perform a wide range of geometrical calculations, hydrogen bond analysis, and tests for missing symmetry.[23][24][25]

Intermolecular Interactions

The amino and nitrile groups, along with the pyridine nitrogen of this compound, are expected to be key players in forming a robust network of intermolecular interactions. These non-covalent interactions are crucial for the stability of the crystal lattice.

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrile and pyridine nitrogen atoms can act as acceptors. This can lead to the formation of chains, sheets, or more complex 3D networks.

-

π-π Stacking: The aromatic pyridine rings can interact with each other through π-π stacking, further stabilizing the crystal packing.

The workflow for analyzing these interactions is visualized below.

Caption: Experimental and analytical workflow for crystal structure determination.

Computational Chemistry: A Complementary Approach

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental crystallographic data.[26][27]

Geometry Optimization and Electronic Properties

DFT calculations can be used to optimize the molecular geometry of this compound in the gas phase, providing insights into its intrinsic conformational preferences. These calculations also yield information about the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding its reactivity.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[28][29][30] By mapping properties like normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.[31]

Protocol: DFT and Hirshfeld Surface Analysis

-

Input Preparation: Use the atomic coordinates from the refined CIF file as the starting geometry for DFT calculations in a program like Gaussian.[26][27][32]

-

DFT Calculation: Perform a geometry optimization and frequency calculation using an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Hirshfeld Surface Generation: Use the CIF file as input for software like CrystalExplorer to generate Hirshfeld surfaces and 2D fingerprint plots.[30][31]

-

Analysis: Analyze the Hirshfeld surface to identify regions of close intermolecular contacts and quantify the contribution of different types of interactions (e.g., H···H, C···H, N···H) to the overall crystal packing.[33]

The integrated workflow is summarized in the following diagram:

Caption: Integrated workflow for this compound crystal structure analysis.

Conclusion

The comprehensive structural analysis of this compound, or any novel small molecule, is a multi-faceted process that requires a synergistic combination of experimental and computational techniques. This guide has outlined a robust, field-proven workflow, from the initial steps of synthesis and crystallization to the detailed analysis of the crystal structure using SCXRD and DFT calculations. By following this integrated approach, researchers can gain a deep understanding of the solid-state structure of this compound, providing a solid foundation for its potential applications in drug development and materials science.

References

- Crystallographic Information File - Wikipedia. (n.d.).

- THE PLATON HOMEPAGE. (n.d.).

- PLATON INTRO - MIT. (n.d.).

- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org. (n.d.).

- Introduction to Powder Crystallographic Information File (CIF). (n.d.).

- A short guide to Crystallographic Information Files - CCDC. (n.d.).

- CIF (Crystallographic Information Framework) - Metadata Standards Catalog. (n.d.).

- Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. (2008). Journal of Applied Crystallography, 41(2), 489-493. [Link]

- PLATON for Windows - School of Chemistry. (n.d.).

- PLATON for MS-Windows. (2007, May 2).

- Chemical crystallisation | SPT Labtech. (n.d.).

- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(6), 2097-2117. [Link]

- CIF (Crystallographic Information Framework) - Research Data Alliance GitHub. (n.d.).

- PLATON. (n.d.).

- The Hirshfeld Surface - CrystalExplorer. (n.d.).

- Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.).

- Mercury - CCDC. (n.d.).

- Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (2023). Molecules, 28(14), 5369. [Link]

- Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. (2018).

- (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - ResearchGate. (2023).

- Getting crystals your crystallographer will treasure: a beginner's guide. (2014).

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).

- crystallization of small molecules. (n.d.).

- Free Crystal Structure Visualization Software - CCDC. (n.d.).

- Advanced crystallisation methods for small organic molecules - ePrints Soton. (2023).

- This compound - ChemBK. (n.d.).

- Mercury (crystallography) - Wikipedia. (n.d.).

- Mercury | Software at Stanford. (n.d.).

- Gaussian (software) - Wikipedia. (n.d.).

- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium. (2023, September 8).

- Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17).

- Gaussian 16. (2019, October 14).

- Single Crystal X-ray Diffractometers - Bruker. (n.d.).

- Gaussian as a Tool for Computational Chemistry and Materials Research - Prezi. (2025, September 8).

- Study on synthesis of 4-Aminonicotinic acid - ResearchGate. (2025, August 7).

- 4-Aminopyridine-3-carbonitrile | C6H5N3 | CID 577016 - PubChem. (n.d.).

- nicotinonitrile - Organic Syntheses Procedure. (n.d.).

- The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. (1969). Journal of the Chemical Society C: Organic, (18), 2379-2383. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Aminopyridine-3-carbonitrile | C6H5N3 | CID 577016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4-Amino-nicotinonitrile | CymitQuimica [cymitquimica.com]

- 5. 4-AMINO-NICOTINONITRILE CAS#: 15827-84-6 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. sptlabtech.com [sptlabtech.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. rigaku.com [rigaku.com]

- 16. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 17. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 18. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 20. Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures (2008) | Clare F. Macrae | 8548 Citations [scispace.com]

- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 22. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 23. PLATON INTRO [web.mit.edu]

- 24. PLATON [chem.gla.ac.uk]

- 25. PLATON [cristal.org]

- 26. ritme.com [ritme.com]

- 27. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 28. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 29. crystalexplorer.net [crystalexplorer.net]

- 30. mdpi.com [mdpi.com]

- 31. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 32. gaussian.com [gaussian.com]

- 33. researchgate.net [researchgate.net]

The Enigmatic Role of 4-Aminonicotinonitrile in Cycloaddition Reactions: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminonicotinonitrile, a privileged scaffold in medicinal chemistry, presents a fascinating yet underexplored landscape in the realm of cycloaddition reactions. Its unique electronic architecture, featuring both electron-donating and electron-withdrawing functionalities on a pyridine core, suggests a versatile reactivity profile. This technical guide provides a comprehensive analysis of the potential reaction mechanisms of this compound in [4+2] and [3+2] cycloaddition reactions. Drawing upon established principles of organic chemistry and analogous heterocyclic systems, we will delve into the causality behind its anticipated behavior as both a diene and a dienophile, explore the factors governing regioselectivity, and propose experimental and computational workflows for validating these mechanistic hypotheses. This document serves as a foundational resource for researchers seeking to unlock the synthetic potential of this compound in the construction of novel, complex heterocyclic frameworks for drug discovery and materials science.

Introduction: The Untapped Potential of a Privileged Scaffold

This compound is a cornerstone building block in the synthesis of a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1] Its value lies in the strategic placement of a nucleophilic amino group and an electrophilic nitrile group on a pyridine ring, offering multiple avenues for functionalization. While its utility in substitution and condensation reactions is well-documented, its participation in cycloaddition reactions remains a largely uncharted territory.

Cycloaddition reactions are powerful tools in organic synthesis, enabling the concerted or stepwise formation of cyclic structures with high stereocontrol.[2] Understanding the mechanistic nuances of how this compound engages in these transformations is paramount for designing novel synthetic routes to complex, polycyclic molecules with potential therapeutic applications. This guide will provide a theoretical and practical framework for approaching the cycloaddition chemistry of this versatile molecule.

[4+2] Cycloaddition Reactions: A Dichotomy of Reactivity

The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, traditionally involves an electron-rich diene and an electron-poor dienophile.[2] However, the electronic nature of this compound allows for its potential participation in both normal and inverse-electron-demand Diels-Alder (IEDDA) reactions.

This compound as a Dienophile: A Tale of Two π-Systems

The pyridine ring of this compound contains two endocyclic C=C bonds. The C5=C6 bond, influenced by the electron-donating amino group at C4, possesses increased electron density, making it a potential dienophile in reactions with electron-rich dienes. Conversely, the C2=C3 bond, being closer to the electron-withdrawing nitrile group and the ring nitrogen, is more electron-deficient and could react with electron-rich dienes.

Proposed Mechanism: Normal-Electron-Demand Diels-Alder

In a reaction with an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene, the dominant interaction is expected to be between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (this compound). The regioselectivity of this reaction will be governed by the orbital coefficients of the interacting frontier molecular orbitals. It is hypothesized that the reaction will favor the formation of the adduct where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile's C2=C3 bond.

Experimental Protocol: Probing Dienophilic Activity

A representative experiment to validate this hypothesis would involve reacting this compound with a highly reactive, electron-rich diene like 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene.[3]

-

Reactant Preparation: Dissolve this compound (1 equivalent) and the diene (1.2 equivalents) in a dry, aprotic solvent such as toluene in a sealed reaction vessel.

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Lewis Acid Catalysis: To potentially enhance the reactivity of the C2=C3 bond as a dienophile, the reaction can be repeated in the presence of a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) to coordinate with the pyridine nitrogen and further lower the LUMO energy.

-

Product Isolation and Characterization: Upon completion, the reaction mixture should be purified by column chromatography. The structure of the resulting cycloadduct, including its regiochemistry, must be unequivocally determined using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMBC, NOESY), as well as high-resolution mass spectrometry (HRMS).

This compound as a Diene: The Inverse-Electron-Demand Pathway

The pyridine ring itself, being an electron-deficient heterocycle, can function as a diene in IEDDA reactions, particularly when reacting with electron-rich dienophiles.[4][5] The presence of the electron-withdrawing nitrile group at C3 further lowers the energy of the LUMO of the heterocyclic system, enhancing its reactivity in IEDDA reactions.

Proposed Mechanism: Inverse-Electron-Demand Diels-Alder

When treated with an electron-rich alkene, such as an enamine or a vinyl ether, this compound is predicted to undergo an IEDDA reaction.[6] The reaction would proceed through a concerted or stepwise mechanism, followed by a retro-Diels-Alder step to extrude a stable molecule (e.g., HCN from the C2-C3-N1 fragment) and form a new aromatic ring. The regioselectivity will be dictated by the interaction of the dienophile's HOMO with the diene's LUMO.

Logical Flow of IEDDA Reaction

Caption: Proposed pathway for the IEDDA reaction of this compound.

[3+2] Cycloaddition Reactions: Expanding the Synthetic Toolbox

1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocycles.[7] The nitrile group and the pyridine ring of this compound present potential sites for engaging with 1,3-dipoles such as azides and nitrones.

Reaction with Azides: The Path to Tetrazoles

The cycloaddition of azides to nitriles is a well-established method for the synthesis of tetrazoles.[8] This reaction can be promoted thermally or with catalysts.

Proposed Mechanism: Azide-Nitrile Cycloaddition

The reaction of this compound with an organic azide (e.g., benzyl azide) is expected to proceed via a [3+2] cycloaddition to yield a 5-(4-aminopyridin-3-yl)-1-substituted-1H-tetrazole. The mechanism is believed to be concerted.

Experimental Protocol: Synthesis of a Tetrazolyl-Aminopyridine

-

Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired organic azide (1.1 equivalents) in a high-boiling polar aprotic solvent like DMF or DMSO.

-

Catalysis (Optional): For a potentially milder and more efficient reaction, a catalyst such as zinc chloride or ammonium chloride can be added.

-

Thermal Conditions: Heat the reaction mixture to 100-150 °C and monitor its progress.

-

Work-up and Purification: After completion, cool the reaction, pour it into water, and extract the product with an organic solvent. The crude product should be purified by recrystallization or column chromatography.

-

Structural Verification: Confirm the structure of the resulting tetrazole using IR spectroscopy (disappearance of the nitrile stretch), NMR spectroscopy, and mass spectrometry.

Reaction with Nitrones: Formation of Oxadiazolines

Nitrones are versatile 1,3-dipoles that can react with nitriles to form 1,2,4-oxadiazoline rings.[9][10]

Proposed Mechanism: Nitrone-Nitrile Cycloaddition

The reaction between this compound and a nitrone (e.g., C-phenyl-N-methylnitrone) is anticipated to yield a spirocyclic or fused oxadiazoline derivative. The regioselectivity of this cycloaddition will be governed by the frontier molecular orbital interactions between the nitrone (HOMO) and the nitrile (LUMO).

Computational Workflow for Mechanistic Elucidation

To gain deeper insight into the feasibility and selectivity of these proposed cycloadditions, a computational study using Density Functional Theory (DFT) is highly recommended.

Caption: A typical DFT workflow for studying cycloaddition mechanisms.

Regioselectivity and Stereochemistry: Predicting the Outcome

For all the proposed cycloaddition reactions, predicting the regioselectivity is crucial. This is primarily governed by electronic effects, where the most nucleophilic center of one reactant preferentially bonds to the most electrophilic center of the other.[11] As outlined in the computational workflow, FMO theory is a powerful tool for these predictions.

In Diels-Alder reactions, the stereochemistry is often dictated by the "endo rule," which favors the formation of the product where the substituents of the dienophile are oriented towards the diene's π-system in the transition state. However, the specific substitution pattern on this compound and the reaction conditions may lead to deviations from this rule.

Summary and Future Directions

While direct experimental evidence for the participation of this compound in cycloaddition reactions is currently limited in the scientific literature, a thorough analysis of its electronic properties and the behavior of analogous heterocyclic systems strongly suggests its potential as a versatile partner in both [4+2] and [3+2] cycloadditions.

Key Takeaways:

| Reaction Type | Proposed Role of this compound | Potential Products | Key Mechanistic Feature |

| Normal-Demand Diels-Alder | Dienophile | Substituted pyridobicyclooctenes | HOMO(diene)-LUMO(dienophile) interaction |

| Inverse-Electron-Demand Diels-Alder | Diene | Fused aromatic heterocycles | LUMO(diene)-HOMO(dienophile) interaction followed by retro-Diels-Alder |

| [3+2] Cycloaddition with Azides | Dipolarophile (nitrile) | Tetrazolyl-aminopyridines | Concerted cycloaddition |

| [3+2] Cycloaddition with Nitrones | Dipolarophile (nitrile) | Oxadiazolinyl-aminopyridines | Frontier molecular orbital controlled regioselectivity |

Future experimental and computational studies are essential to validate these hypotheses and to fully elucidate the mechanistic landscape of this compound in cycloaddition reactions. Such investigations will undoubtedly pave the way for the development of novel synthetic methodologies and the discovery of new chemical entities with significant potential in drug development and materials science.

References

- [Link to a relevant review on 4-aminopyridine deriv

- [Link to a general organic chemistry textbook chapter on cycloadditions]

- [Link to a paper on inverse-electron-demand Diels-Alder reactions of pyridazines or similar heterocycles][12]

- [Link to a theoretical study on cycloaddition reactions of pyridine deriv

- [Link to a comprehensive review on Diels-Alder reactions][2]

- [Link to a paper describing the use of activ

- [Link to a review on inverse-electron-demand Diels-Alder reactions][4][5]

- [Link to a resource explaining regioselectivity in cycloadditions][11]

- [Link to a paper on cycloadditions of azides to nitriles][8]

- [Link to a review on 1,3-dipolar cycloadditions][7]

- [Link to a paper on the reaction of nitrones with nitriles][9][10]

- [Link to a paper on the synthesis of TYK2 inhibitors

- [Link to a paper on IEDDA reactions of amidines with 1,3,5-triazines][6]

Sources

- 1. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repository.uncw.edu [repository.uncw.edu]

- 4. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes: [4 + 2] Cycloaddition Reaction of Amidines with 1,3,5-Triazines | Semantic Scholar [semanticscholar.org]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminonicotinonitrile: A Versatile C-N Synthon for Modern Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of heterocyclic chemistry, the strategic selection of foundational building blocks is paramount to the efficient construction of molecular complexity. 4-Aminonicotinonitrile, an ortho-aminonitrile of the pyridine series, has emerged as a preeminent synthon, valued for its dual-nucleophilic and electrophilic character. The synergistic interplay between its amino and cyano functionalities provides a robust platform for a diverse array of cyclization, condensation, and multicomponent reactions. This guide offers a senior application scientist's perspective on the utility of this compound, moving beyond simple reaction catalogs to elucidate the underlying principles that govern its reactivity. We will explore its application in the synthesis of high-value heterocyclic cores, including pyrido[2,3-d]pyrimidines, pyrrolo[2,3-b]pyridines, and fused pyridazines, which are prevalent scaffolds in medicinal chemistry. This document provides field-tested insights, detailed experimental protocols, and mechanistic rationales to empower researchers in leveraging this versatile building block for the discovery and development of novel chemical entities.

Section 1: The Building Block: Physicochemical and Reactivity Profile